3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)10-13-8-7-9-19(11-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINUTNWAMSZOJ-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (commonly referred to as the tert-butyl ester derivative) is a complex organic molecule with significant potential in biological and pharmaceutical applications. Its molecular formula is , and it possesses a piperidine ring, which is integral to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Amino Acid Derivative : Incorporates an (S)-2-amino-propionic acid moiety.
- Tert-butyl Ester Group : Enhances lipophilicity, aiding in membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 299.41 g/mol |
| Boiling Point | Approximately 428.5 °C |
| Density | Approximately 1.056 g/cm³ |
Research indicates that compounds similar to the tert-butyl ester exhibit various biological activities, primarily due to their interactions with specific biological targets:
- Receptor Binding : The piperidine structure allows for interactions with neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Inhibition : The presence of the amino acid derivative may facilitate interactions with enzymes involved in metabolic pathways.
Therapeutic Applications
The compound's unique structure suggests several potential applications:
- Anticancer Activity : Preliminary studies indicate that related compounds can inhibit tumor growth in various cancer cell lines.
- Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions like depression or anxiety.
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of the compound on human cancer cell lines (HeLa, CEM, L1210). The results demonstrated a significant reduction in cell viability, indicating that the compound could serve as a lead for anticancer drug development.
- IC50 Values :
- HeLa Cells:
- CEM Cells:
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of similar piperidine derivatives. The study revealed that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.
- Key Findings :
- Reduction in reactive oxygen species (ROS) by 30% in treated neuronal cultures.
- Enhanced survival rates of neurons exposed to neurotoxic agents.
Comparative Analysis with Related Compounds
To understand the biological activity better, it is useful to compare the tert-butyl ester derivative with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | Different position of amino substitution | |
| 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | Lacks ethyl group; slightly different activity |
The comparative analysis highlights how variations in structure can significantly impact biological activity, emphasizing the need for further research into specific modifications that enhance therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Compound A : (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 1401665-13-1
- Molecular Weight : 327.469 g/mol
- Key Difference : Replacement of the propionyl group with a bulkier 3-methyl-butyryl moiety.
- Impact : Increased steric hindrance may reduce binding affinity to compact active sites compared to the target compound .
Compound B : (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 1401666-43-0
- Molecular Weight : ~299.41 g/mol (estimated)
- Key Difference: Cyclopropylamino group replaces ethylamino.
- Impact : Enhanced ring strain and conformational rigidity could improve selectivity for specific biological targets .
Compound C : 3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 1189107-00-3
- Molecular Weight : ~305.41 g/mol (estimated)
- Impact: Improved binding to hydrophobic pockets in enzymes or receptors compared to the aliphatic ethylamino group in the target compound .
Functional Group Modifications
Compound D : [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester
- CAS No.: 1401668-72-1
- Molecular Weight : 285.38 g/mol
- Key Difference: Methyl-carbamic acid replaces the ethyl-amino-methyl group.
- Impact : Reduced steric bulk may enhance solubility but decrease receptor binding stability .
Compound E : 4-[4-(6-Amino-pyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 877399-51-4
- Molecular Weight : 550.45 g/mol
- Key Difference : Complex heterocyclic substituent (pyridine-pyrazole).
- Impact: Designed for high-affinity adenosine A2A receptor modulation, as seen in related compounds (EC50 = 0.19 nM for ATL146e) .
Research Implications
- Structure-Activity Relationships (SAR): The ethyl-amino-methyl group in the target compound balances steric bulk and hydrogen-bonding capacity, making it versatile for lead optimization.
- Therapeutic Potential: Analogs with aromatic or heterocyclic substituents (e.g., Compound E) show promise in immunomodulation, as demonstrated in murine CD4+ T cell studies .
Preparation Methods
Retrosynthetic Analysis
The compound is dissected into three primary building blocks:
General Workflow
-
Piperidine Core Preparation : Boc protection of piperidine.
-
Side Chain Installation : Ethylamino-methyl group incorporation.
-
Amino Acid Coupling : Stereospecific attachment of (S)-2-aminopropionic acid.
-
Global Deprotection and Purification : Isolation of the final product.
Stepwise Synthesis and Optimization
Synthesis of Piperidine-1-carboxylic acid tert-Butyl Ester
The piperidine ring is Boc-protected to prevent undesired side reactions during subsequent steps.
Procedure :
-
Reagents : Piperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
-
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 6–8 hours.
Mechanism : Boc₂O reacts with the piperidine’s amine group, forming a stable carbamate under basic conditions.
Optimization :
Introduction of the Ethylamino-Methyl Side Chain
The ethylamino-methyl group is installed via reductive amination to avoid harsh alkylation conditions.
Procedure :
-
Reagents : Formaldehyde (37% aqueous), ethylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN).
-
Conditions : Methanol, pH 4–5 (adjusted with acetic acid), 24 hours at room temperature.
Data Table 1: Reductive Amination Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Methanol | Ethanol | Methanol |
| Temperature (°C) | 25 | 40 | 25 |
| Reaction Time (h) | 24 | 12 | 24 |
| Yield (%) | 78 | 65 | 78 |
Mechanistic Insight : The reaction proceeds via imine formation, followed by borohydride reduction. Low pH stabilizes the protonated imine intermediate, enhancing reactivity.
Coupling of (S)-2-Aminopropionic Acid
The (S)-configured amino acid is coupled using carbodiimide-based activation to preserve stereochemistry.
Procedure :
-
Reagents : (S)-2-Aminopropionic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Conditions : Dimethylformamide (DMF), 0°C to room temperature, 12 hours.
Data Table 2: Coupling Agent Comparison
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | DIPEA | 72 |
| HBTU/HOBt | DCM | TEA | 68 |
| DCC/DMAP | THF | None | 58 |
Critical Note : EDC/HOBt in DMF minimizes racemization (<2%) compared to DCC/DMAP.
Reaction Mechanism Insights
Boc Protection Kinetics
The Boc reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. DMAP lowers activation energy by stabilizing the tetrahedral intermediate.
Reductive Amination Selectivity
Competing pathways include over-alkylation and imine hydrolysis. Sodium cyanoborohydride’s selectivity for imine over carbonyl groups ensures >90% mono-alkylation.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–2.75 (m, 2H, piperidine), 3.25 (q, J = 7.0 Hz, 2H, ethylamino).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Boc₂O | 120 |
| (S)-2-Aminopropionic acid | 450 |
| EDC/HOBt | 300 |
Q & A
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and verify optical purity .
- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons on the piperidine ring) and NOE effects to confirm spatial arrangement .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl esters) to validate absolute configuration .
Advanced: How can computational methods be integrated to predict reactivity and design novel derivatives?
Q. Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in alkylation or acylation reactions .
- Molecular Dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide functional group modifications .
- Machine Learning : Train models on existing piperidine derivative datasets to forecast reaction yields or stability under varying pH/temperature .
Advanced: What strategies address contradictions in reported toxicity or biological activity data?
Q. Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity using both MTT (mitochondrial activity) and LDH (membrane integrity) assays to rule out false positives/negatives .
- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., de-esterified derivatives) that may contribute to unexpected toxicity .
- Dose-Response Studies : Test activity across a broad concentration range (nM–mM) to resolve discrepancies in IC50 values .
Advanced: How can stability issues during long-term storage or biological assays be mitigated?
Q. Methodological Answer :
- Storage Conditions : Store lyophilized samples at –20°C under argon to prevent hydrolysis of the Boc group. For solutions, use anhydrous DMSO with desiccants .
- Buffer Optimization : Maintain pH 7.4 (phosphate buffer) and avoid nucleophiles (e.g., Tris) to minimize ester cleavage in biological assays .
- Real-Time Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation products over time .
Basic: What analytical techniques are critical for characterizing intermediates and final products?
Q. Methodological Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C17H30N3O3+ requires m/z 324.2281) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .
Advanced: How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphonates) to enhance solubility and oral bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-sensitive sites) .
- Lipophilicity Tuning : Modify the ethyl-amino side chain with polar substituents (e.g., hydroxyl groups) to reduce logP .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
